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Introduction
PF-562271 is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal

Adhesion Kinase (FAK) and to a lesser extent, the closely related Proline-rich Tyrosine Kinase

2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling

pathways downstream of integrins and growth factor receptors, regulating key processes such

as cell adhesion, migration, proliferation, and survival.[2] Upregulation of FAK is observed in

numerous cancer types and is associated with tumor progression, invasion, and metastasis.

Consequently, FAK has emerged as a compelling therapeutic target in oncology. This technical

guide provides an in-depth overview of the anti-angiogenic activities of PF-562271,

summarizing key quantitative data, detailing experimental methodologies, and illustrating the

underlying signaling pathways.

Core Mechanism of Action: FAK Inhibition
PF-562271 exerts its anti-angiogenic effects primarily through the inhibition of FAK. By binding

to the ATP-binding pocket of FAK, PF-562271 prevents its autophosphorylation at tyrosine 397

(Y397), a critical step for the recruitment and activation of downstream signaling molecules,

including Src family kinases.[2] This disruption of the FAK signaling cascade in endothelial

cells, the primary cellular component of blood vessels, leads to the inhibition of key processes

required for angiogenesis.
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Quantitative Analysis of PF-562271 Activity
The following tables summarize the key quantitative data regarding the inhibitory and anti-

angiogenic efficacy of PF-562271.

Table 1: In Vitro Inhibitory Activity of PF-562271

Target Assay Type IC50 Reference

FAK Cell-free kinase assay 1.5 nM [3]

Pyk2 Cell-free kinase assay 14 nM

Phospho-FAK (Y397)
Inducible cell-based

assay
5 nM [3]

Table 2: In Vitro Anti-Angiogenic Activity of PF-562271

Cell Line Assay Effect Concentration Reference

HUVEC Proliferation
Dose-dependent

inhibition

IC50: 1.118 µM

(24h)

HUVEC Apoptosis
Dose-dependent

increase
-

HUVEC Tube Formation
Significant

inhibition
Dose-dependent

Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy of PF-562271
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Tumor Model
Dosing
Regimen

Tumor Growth
Inhibition

Effect on
Angiogenesis

Reference

BxPc3

(pancreatic)

xenograft

50 mg/kg, p.o.,

bid
86% - [3]

PC3-M (prostate)

xenograft

50 mg/kg, p.o.,

bid
45% - [3]

PC3M-luc-C6

(prostate)

subcutaneous

xenograft

25 mg/kg, p.o.,

bid, 5x/wk
62% - [3]

H125 (lung)

xenograft
25 mg/kg, bid

2-fold greater

apoptosis
- [3]

Osteosarcoma

xenograft

Oral

administration

Reduced tumor

volume and

weight

Reduced

angiogenesis

Triple-Negative

Breast Cancer

xenograft

-
Suppressed

tumor growth

Decreased

vessel formation

(reduced CD31

expression)

Signaling Pathways Modulated by PF-562271
The anti-angiogenic activity of PF-562271 is a direct consequence of its ability to disrupt FAK-

mediated signaling pathways in endothelial cells.

FAK Signaling in Endothelial Cells
Integrin engagement with the extracellular matrix (ECM) and stimulation by growth factors like

Vascular Endothelial Growth Factor (VEGF) lead to the activation of FAK. Activated FAK serves

as a scaffold for numerous signaling proteins, initiating downstream cascades that promote

endothelial cell survival, proliferation, and migration.
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FAK Signaling Pathway in Endothelial Cells.

Disruption of VEGF/VEGFR2 Signaling by PF-562271
VEGF is a potent pro-angiogenic factor that signals through its receptor, VEGFR2, on

endothelial cells. FAK is a critical downstream effector of VEGFR2 signaling. PF-562271, by

inhibiting FAK, effectively blunts the pro-angiogenic signals initiated by VEGF. Studies have

shown that FAK inhibition can suppress the expression of both VEGFR2 and VEGF in tumor

cells.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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